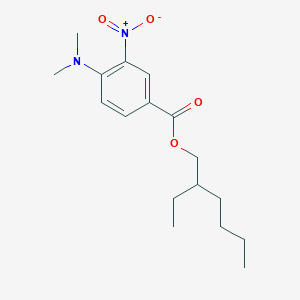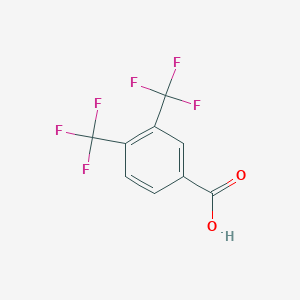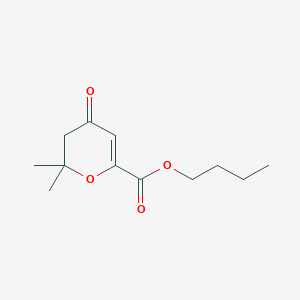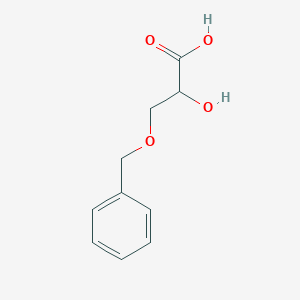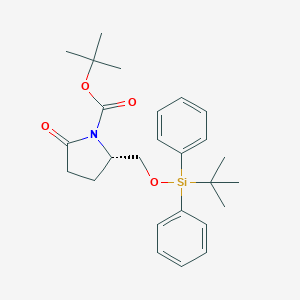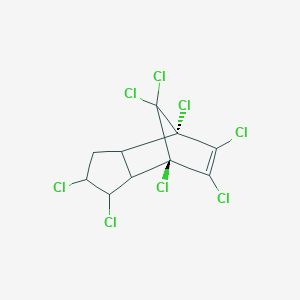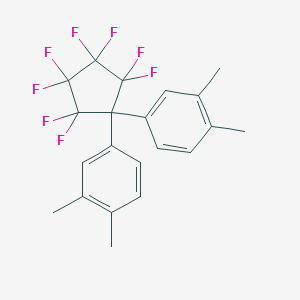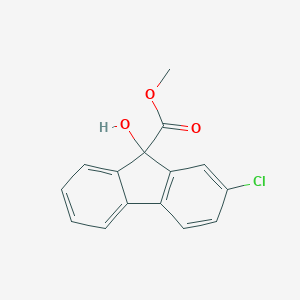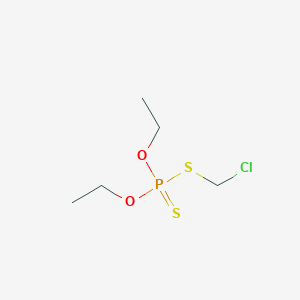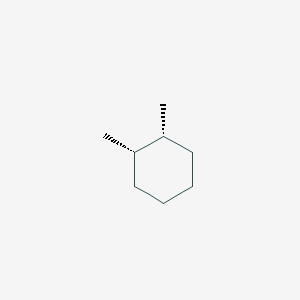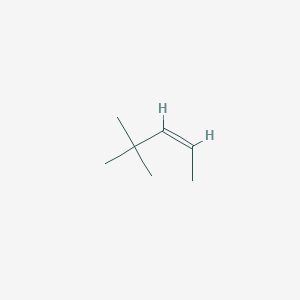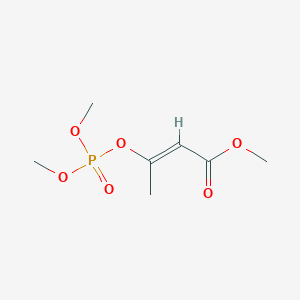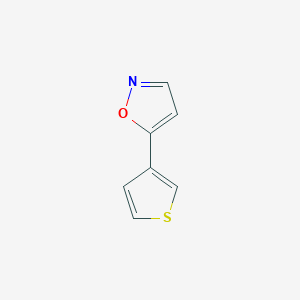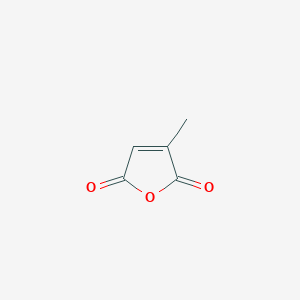![molecular formula C8H13NO2 B165993 (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 128900-19-6](/img/structure/B165993.png)
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid
概要
説明
“(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It has a molecular weight of 155.19 g/mol . The compound is also known by several other names, including “2-azabicyclo(3.3.0)octane-3-carboxylic acid” and "ABO-COOH" .
Synthesis Analysis
The synthesis of pyrrole-2-carboxylic acid derivatives has been studied in various contexts. For instance, the polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide resulting from the redox enzyme glucose oxidase (GOx) catalyzed glucose oxidation reaction . Another study reported the synthesis of pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks .
Molecular Structure Analysis
The molecular structure of “(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” has been analyzed in several studies. The compound has been found to contain a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .
Chemical Reactions Analysis
The chemical reactions involving pyrrole-2-carboxylic acid derivatives have been explored in various studies. For example, the polymerization of pyrrole-2-carboxylic acid was initiated by the oxidant hydrogen peroxide . Another study reported the synthesis of pyrrole-2-carboxylic acid from cellulose- and chitin-based feedstocks .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid” have been analyzed in several studies. The compound has a molecular weight of 155.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 .
科学的研究の応用
Biological Activities and Applications
Natural carboxylic acids, including derivatives of pyrrole carboxylic acid, exhibit a wide range of biological activities. These compounds have been shown to possess antioxidant, antimicrobial, and cytotoxic activities, which vary depending on their structural characteristics. For instance, the antioxidant activity of these acids is influenced by the number of hydroxyl groups and conjugated bonds, with certain acids exhibiting higher activities than others. Similarly, antimicrobial properties vary depending on the microbial strain and experimental conditions, with some compounds showing significant antimicrobial activity. These findings suggest potential applications in developing natural antioxidant and antimicrobial agents for various industries (Godlewska-Żyłkiewicz et al., 2020).
Chemical Synthesis and Material Science
Carboxylic acids, including pyrrole carboxylic acid derivatives, serve as key precursors in the synthesis of biologically active compounds. Pyrazole carboxylic acid derivatives, for example, have demonstrated a range of biological activities, such as antimicrobial and anticancer properties. The versatility in synthetic applications of these compounds underscores their importance in medicinal chemistry and drug development (Cetin, 2020).
Environmental and Supramolecular Chemistry
Research on carboxylic acids extends into environmental science and supramolecular chemistry, where their interactions with metals and incorporation into supramolecular structures have been explored. For instance, the study of metals' impact on the electronic system of carboxylic acids provides insights into how these interactions can influence the stability and reactivity of carboxylic acid ligands. This has implications for understanding the environmental behavior of these compounds and their roles in biological systems (Lewandowski et al., 2005).
特性
IUPAC Name |
(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-4-5-2-1-3-6(5)9-7/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHKEWIEKYQINX-FSDSQADBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(NC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356298 | |
| Record name | SS-3122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3aR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid | |
CAS RN |
87679-21-8 | |
| Record name | SS-3122 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

